3-Chloro-2,5,6-trifluoro-4-[(4-phenylbut-3-yn-1-yl)oxy]pyridine
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Overview
Description
3-Chloro-2,5,6-trifluoro-4-[(4-phenylbut-3-yn-1-yl)oxy]pyridine is a complex organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as an ether linkage to a phenylbutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5,6-trifluoro-4-[(4-phenylbut-3-yn-1-yl)oxy]pyridine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylbutynyl halide under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5,6-trifluoro-4-[(4-phenylbut-3-yn-1-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenylbutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylbutynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Scientific Research Applications
3-Chloro-2,5,6-trifluoro-4-[(4-phenylbut-3-yn-1-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5,6-trifluoro-4-[(4-phenylbut-3-yn-1-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5,6-trifluoropyridine: Similar structure but lacks the phenylbutynyl group.
4-Phenylbut-3-yn-1-ol: Contains the phenylbutynyl group but lacks the pyridine ring.
Uniqueness
3-Chloro-2,5,6-trifluoro-4-[(4-phenylbut-3-yn-1-yl)oxy]pyridine is unique due to the combination of its pyridine ring with multiple halogen substitutions and the phenylbutynyl ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H9ClF3NO |
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Molecular Weight |
311.68 g/mol |
IUPAC Name |
3-chloro-2,5,6-trifluoro-4-(4-phenylbut-3-ynoxy)pyridine |
InChI |
InChI=1S/C15H9ClF3NO/c16-11-13(12(17)15(19)20-14(11)18)21-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2 |
InChI Key |
FRMOHGDHCBCLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCOC2=C(C(=NC(=C2Cl)F)F)F |
Origin of Product |
United States |
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